

An In-depth Technical Guide to the Spectral Data of 3-Formylthiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Thiophenecarboxaldehyde*

Cat. No.: *B150965*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Formylthiophene (also known as thiophene-3-carboxaldehyde). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the characterization of this compound is essential.

Introduction

3-Formylthiophene is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a detailed analysis of its ^1H NMR, ^{13}C NMR, FT-IR, and Mass spectral data, complete with experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass spectra of 3-Formylthiophene.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for 3-Formylthiophene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.98	s	-	H-6 (Aldehyde)
8.24	dd	1.2, 3.0	H-2
7.73	dd	1.2, 5.0	H-5
7.41	dd	3.0, 5.0	H-4

Solvent: CDCl_3 , Reference: TMS (0 ppm)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^{13}C NMR Spectral Data for 3-Formylthiophene

Chemical Shift (δ) ppm	Assignment
182.9	C-6 (C=O)
144.3	C-3
135.5	C-2
128.0	C-5
125.0	C-4

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data for 3-Formylthiophene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	m	Aromatic C-H stretch
2830, 2730	m	Aldehyde C-H stretch (Fermi resonance)
1670	s	C=O stretch (conjugated aldehyde)
1520	m	C=C stretch (thiophene ring)
1415	m	C-H in-plane bend
860	s	C-H out-of-plane bend
730	s	C-S stretch

s = strong, m = medium

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Formylthiophene

m/z	Relative Intensity (%)	Proposed Fragment
112	100	[M] ⁺ (Molecular Ion)
111	95	[M-H] ⁺
83	40	[M-CHO] ⁺
55	20	[C ₃ H ₃ S] ⁺
39	30	[C ₃ H ₃] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

Sample Preparation: A solution of 3-Formylthiophene (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[\[1\]](#)

^1H NMR Acquisition:

- Pulse Sequence: A standard single-pulse sequence was utilized.
- Spectral Width: 10-12 ppm.
- Number of Scans: 16-32 scans were acquired to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

^{13}C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence was employed to obtain singlets for each carbon atom.
- Number of Scans: Due to the low natural abundance of ^{13}C , 1024 or more scans were necessary.
- Relaxation Delay: A relaxation delay of 2-5 seconds was implemented to ensure complete relaxation of the carbon nuclei.

Data Processing: The acquired Free Induction Decay (FID) was processed using Fourier transformation. The resulting spectra were phase-corrected, and the chemical shift scale was calibrated using the TMS signal at 0.00 ppm. For the ^1H spectrum, signal integration was performed to determine the relative proton ratios.

FT-IR Spectroscopy

Sample Preparation: A thin film of neat 3-Formylthiophene liquid was prepared between two potassium bromide (KBr) plates.[\[2\]](#)

Instrumentation: The FT-IR spectrum was recorded on a Shimadzu IR Affinity-1 or a similar FT-IR spectrophotometer.[\[1\]](#)

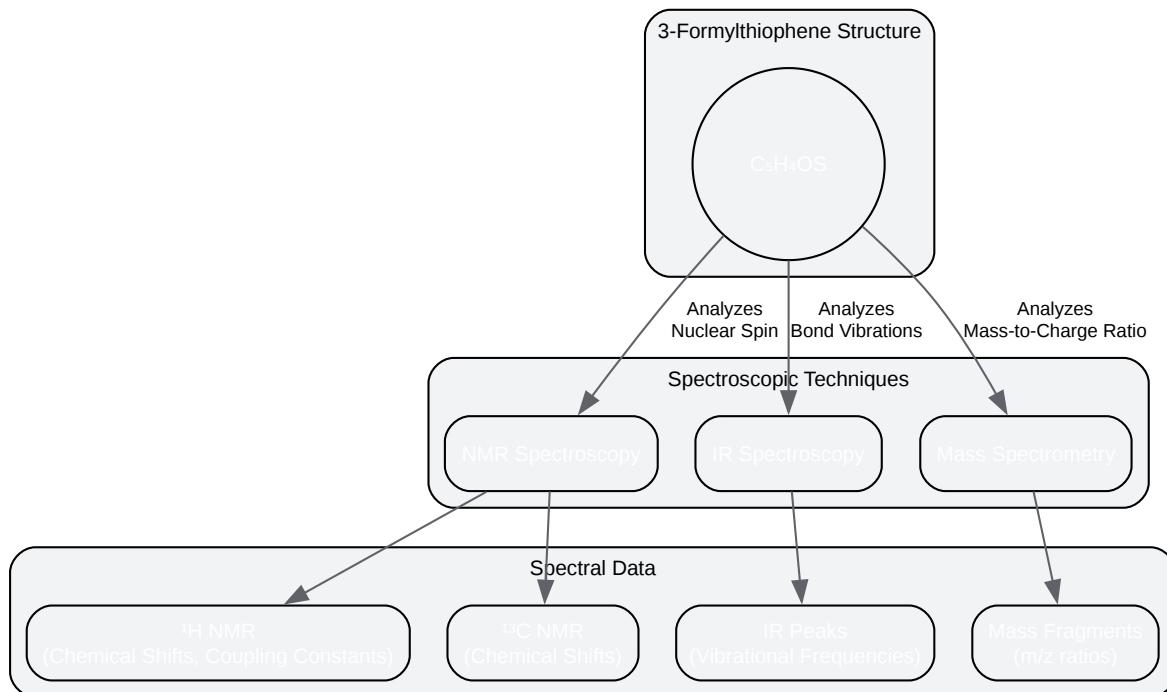
Data Acquisition:

- Spectral Range: 4000-650 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: The mass spectrum was obtained using a Waters Q-TOF (ESI-MS) micromass or a similar instrument capable of electron ionization.[\[1\]](#)

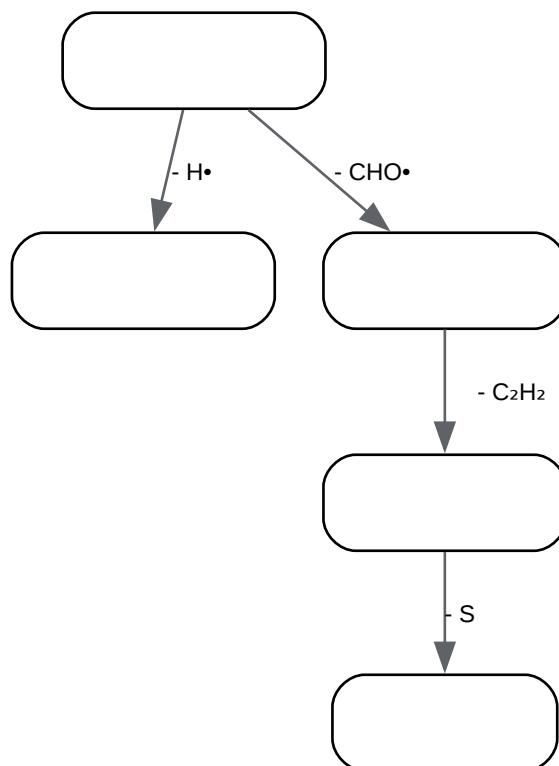

Data Acquisition (Electron Ionization - EI):

- Ionization Energy: 70 eV.
- Mass Range: m/z 30-200.
- The instrument was tuned and calibrated using a standard compound (e.g., perfluorotributylamine) prior to analysis.

Mandatory Visualizations

Spectral Data Relationship Diagram

The following diagram illustrates the relationship between the different spectral data and the structural features of 3-Formylthiophene.



[Click to download full resolution via product page](#)

Figure 1. Relationship between spectroscopic techniques and the structural data of 3-Formylthiophene.

Mass Spectrometry Fragmentation Workflow

The following diagram illustrates a plausible fragmentation pathway for 3-Formylthiophene under electron ionization.

[Click to download full resolution via product page](#)

Figure 2. Proposed fragmentation pathway of 3-Formylthiophene in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. impactfactor.org [impactfactor.org]
- 2. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 3-Formylthiophene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150965#3-formylthiophene-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com